molecular formula C28H51N7O11S B12291137 Biotinyl Tobramycin Amide

Biotinyl Tobramycin Amide

Cat. No.: B12291137
M. Wt: 693.8 g/mol
InChI Key: DNMIHSPKPKIPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl Tobramycin Amide is a biochemical compound with the molecular formula C28H51N7O11S and a molecular weight of 693.81 . It is primarily used for research purposes, particularly in the field of proteomics. This compound combines the antibiotic properties of Tobramycin with the biotinylation capability, making it a valuable tool in various biochemical assays and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl Tobramycin Amide typically involves the biotinylation of Tobramycin. This process utilizes a water-soluble succinimidyl ester of biotin that reacts with primary amines of the lysine residues or the amino terminus on Tobramycin to form amide bonds . The reaction conditions are generally mild, often carried out in aqueous buffers at neutral pH to ensure the stability of both the biotin and Tobramycin components.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale biotinylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and lyophilization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions: Biotinyl Tobramycin Amide can undergo various chemical reactions, including:

    Substitution Reactions: The primary amine groups in Tobramycin can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl groups present in the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as succinimidyl esters are commonly used for biotinylation.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products Formed: The primary product of interest is this compound itself, formed through the biotinylation of Tobramycin. Other potential products depend on the specific reactions and conditions applied.

Scientific Research Applications

Biotinyl Tobramycin Amide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Biotinyl Tobramycin Amide involves the antibiotic properties of Tobramycin and the biotinylation capability. Tobramycin binds to the 16s ribosomal RNA of the bacterial 30s ribosomal unit, inhibiting the initiation step of translation and causing mistranslation . The biotinylation allows for strong binding to avidin or streptavidin, facilitating various biochemical assays and applications.

Comparison with Similar Compounds

    Biotinylated Antibodies: Used in immunoassays for signal amplification.

    Biotinylated Enzymes: Employed in enzyme-linked assays.

    Biotinylated Nucleotides: Utilized in nucleic acid detection assays.

Uniqueness: Biotinyl Tobramycin Amide is unique due to its combination of antibiotic properties and biotinylation capability. This dual functionality makes it a versatile tool in both biochemical research and potential therapeutic applications.

Properties

Molecular Formula

C28H51N7O11S

Molecular Weight

693.8 g/mol

IUPAC Name

N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42)

InChI Key

DNMIHSPKPKIPBY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N

Origin of Product

United States

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